N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide
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Overview
Description
N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a complex organic compound that features a triazole ring, a naphthamide group, and an ethylthio substituent
Scientific Research Applications
N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide typically involves multiple steps. One common approach starts with the preparation of the triazole ring, which can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile . The ethylthio group is introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the triazole ring . The final step involves the coupling of the triazole derivative with 1-naphthamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles like amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted triazoles.
Mechanism of Action
The mechanism of action of N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring and naphthamide group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-((5-(methylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide: Similar structure but with a methylthio group instead of an ethylthio group.
N-((5-(ethylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.
Uniqueness
N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the ethylthio group and the m-tolyl group provides distinct steric and electronic properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-3-29-23-26-25-21(27(23)18-11-6-8-16(2)14-18)15-24-22(28)20-13-7-10-17-9-4-5-12-19(17)20/h4-14H,3,15H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRGWOJUSVDKKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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